Cas no 314769-18-1 (4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide)

4-Fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring, a furan-2-ylmethyl group, and a 4-methylphenyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines aromatic, heterocyclic, and sulfonamide functionalities. The fluorine substitution enhances its potential for bioactivity and metabolic stability, while the furan and methylphenyl groups contribute to its versatility in chemical modifications. It may serve as a valuable intermediate in the development of pharmaceuticals, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise applications in research and drug discovery.
4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide structure
314769-18-1 structure
Product name:4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide
CAS No:314769-18-1
MF:C18H16FNO3S
MW:345.38794708252
CID:5947513
PubChem ID:2062406

4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide
    • SR-01000011050
    • 4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
    • Z56970079
    • 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide
    • AKOS001057415
    • 4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide
    • SR-01000011050-1
    • 314769-18-1
    • HMS1652H12
    • F1272-0013
    • Inchi: 1S/C18H16FNO3S/c1-14-4-8-16(9-5-14)20(13-17-3-2-12-23-17)24(21,22)18-10-6-15(19)7-11-18/h2-12H,13H2,1H3
    • InChI Key: UEDWDPCKCZTCBF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(N(C1C=CC(C)=CC=1)CC1=CC=CO1)(=O)=O

Computed Properties

  • Exact Mass: 345.08349271g/mol
  • Monoisotopic Mass: 345.08349271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 58.9Ų

4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1272-0013-10mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1272-0013-40mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1272-0013-1mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1272-0013-4mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1272-0013-20mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1272-0013-20μmol
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1272-0013-3mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1272-0013-15mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1272-0013-5μmol
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1272-0013-30mg
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
314769-18-1 90%+
30mg
$119.0 2023-05-17

Additional information on 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide

Recent Advances in the Study of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide (CAS: 314769-18-1)

The compound 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide (CAS: 314769-18-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme target involved in inflammatory pathways. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions and selectivity of the compound, providing valuable insights for further optimization.

In addition to its anti-inflammatory potential, 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide has also been investigated for its anticancer properties. A recent preprint on bioRxiv (2024) reported that the compound induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The researchers employed high-throughput screening and proteomic analysis to identify the molecular targets of the compound, highlighting its multi-faceted mechanism of action.

Another area of interest is the pharmacokinetic profile of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide. A study in the European Journal of Pharmaceutical Sciences (2023) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties using in vitro and in vivo models. The results indicated favorable bioavailability and metabolic stability, suggesting its potential for further preclinical development.

Despite these promising findings, challenges remain in the development of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide as a therapeutic agent. Issues such as off-target effects and formulation stability need to be addressed in future studies. However, the compound's unique chemical structure and diverse biological activities make it a compelling candidate for continued research in the field of chemical biology and drug discovery.

In conclusion, recent studies on 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide (CAS: 314769-18-1) have shed light on its potential as a versatile scaffold for the development of novel therapeutics. Further research is warranted to fully exploit its pharmacological properties and translate these findings into clinical applications.

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